N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both pyridazine and sulfonamide moieties, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated pyridazine derivative with a sulfonamide precursor, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridazine ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known antimicrobial agent.
Pyridazine Derivatives: Compounds with similar pyridazine structures.
Chlorophenyl Sulfonamides: Compounds with similar sulfonamide and chlorophenyl groups.
Uniqueness
N-(6-Chloro-3-hydroxy-4-pyridazinyl)-1-(3-chlorophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H9Cl2N3O3S |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-(3-chloro-6-oxo-1H-pyridazin-5-yl)-1-(3-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O3S/c12-8-3-1-2-7(4-8)6-20(18,19)16-9-5-10(13)14-15-11(9)17/h1-5H,6H2,(H,14,16)(H,15,17) |
InChI Key |
AOMVSCFEARHZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=NNC2=O)Cl |
Origin of Product |
United States |
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